1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone
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Overview
Description
1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone is a synthetic organic compound that features a combination of azepane, pyrimidine, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions.
Formation of the Ethanone Linkage: The final step might involve coupling the pyrimidine and azepane groups through a thioether linkage, followed by oxidation to form the ethanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to alcohols.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone
- 1-(Morpholin-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone
Uniqueness
1-(Azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds with piperidine or morpholine rings.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c13-9-7-10(14)16-12(15-9)19-8-11(18)17-5-3-1-2-4-6-17/h7H,1-6,8H2,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFQQMXOMPZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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